N-[(4-chlorophenyl)methyl]-2-(2-methylphenyl)quinoline-4-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-(2-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(2-methylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-(2-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(2-methylphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-(2-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other quinoline derivatives. Its unique structure could lead to different interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H19ClN2O |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19ClN2O/c1-16-6-2-3-7-19(16)23-14-21(20-8-4-5-9-22(20)27-23)24(28)26-15-17-10-12-18(25)13-11-17/h2-14H,15H2,1H3,(H,26,28) |
InChI Key |
ZXEBULKQPHSHPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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